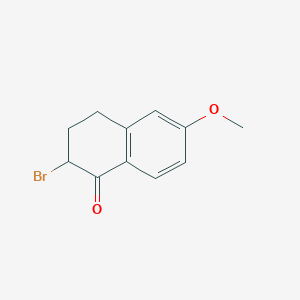

2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13/h3-4,6,10H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXVBXDTOCUKNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469278 | |

| Record name | 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20933-24-8 | |

| Record name | 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS: 20933-24-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, a key chemical intermediate with significant potential in organic synthesis and drug discovery. This document consolidates available data on its chemical and physical properties, synthesis, and potential biological activities. While specific biological data for this compound is limited in publicly accessible literature, this guide draws upon information on structurally related tetralone derivatives to infer its potential applications and areas for future research.

Chemical and Physical Properties

This compound is a halogenated derivative of 6-methoxy-2-tetralone. Its core structure is a dihydronaphthalenone, which is a valuable scaffold in medicinal chemistry. The presence of a bromine atom at the alpha position to the ketone and a methoxy group on the aromatic ring makes it a versatile building block for further chemical modifications.

| Property | Value | Source |

| CAS Number | 20933-24-8 | [1] |

| Molecular Formula | C₁₁H₁₁BrO₂ | [2] |

| Molecular Weight | 255.11 g/mol | [2] |

| Boiling Point | 367.642 °C at 760 mmHg | [3] |

| Density | 1.491 g/cm³ | [3] |

| Refractive Index | 1.589 | [3] |

| Melting Point | 78-79 °C | [4] |

Synthesis

The primary synthetic route to this compound involves the alpha-bromination of its precursor, 6-methoxy-2-tetralone.

Synthesis of the Precursor: 6-methoxy-2-tetralone

6-methoxy-2-tetralone is a crucial starting material and can be synthesized from the more readily available 6-methoxy-1-tetralone[2].

Experimental Protocol: Synthesis of 6-methoxy-2-tetralone from 6-methoxy-1-tetralone [2]

-

Olefin Formation: A solution of 6-methoxy-1-tetralone (1g, 5.7mmol) in toluene (95mL) is treated with p-toluenesulphonic acid (250mg, 1.45mmol) and 2,4-pentanediol (2.42mL, 22.3 mmol). The mixture is heated under reflux for 24 hours using a Dean-Stark apparatus to remove water. After cooling, the reaction mixture is diluted with a 5% sodium bicarbonate solution and extracted with ether. The combined organic extracts are washed with brine, dried, and evaporated. The resulting crude product is purified by silica gel chromatography (eluent: hexane) to yield 6-methoxy-3,4-dihydronaphthalene as an oil.

-

Epoxidation: To a suspension of m-chloroperbenzoic acid (MCPBA) (1.5g, 8.7mmol) in dry dichloromethane (16mL), cooled in an ice bath, a solution of 6-methoxy-3,4-dihydronaphthalene (616mg, 3.8mmol) in dichloromethane (2mL) is added. The reaction mixture is stirred overnight.

-

Rearrangement to Ketone: The reaction mixture from the previous step is filtered, diluted with dichloromethane, and washed with 5% sodium bicarbonate solution and brine. After drying and evaporation, the crude epoxide is dissolved in ethanol (3mL) and treated with 10% sulfuric acid (3mL). The mixture is heated under reflux for 3 hours. After cooling, the mixture is diluted with water and extracted with chloroform. The combined organic extracts are washed with brine, dried, and evaporated. The resulting oil is purified by column chromatography (eluent: hexane:ether 7:3) to afford 6-methoxy-2-tetralone.

Alpha-Bromination to Synthesize this compound

General Experimental Protocol (Inferred):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methoxy-2-tetralone in a suitable inert solvent such as diethyl ether, tetrahydrofuran, or acetic acid.

-

Brominating Agent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (Br₂) in the same solvent dropwise to the stirred solution. The amount of bromine should be equimolar to the starting ketone.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.

-

Workup: Once the reaction is complete, the mixture is quenched, for example, by adding a solution of sodium thiosulfate to remove any excess bromine. The organic layer is separated, washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Data of Precursor: 6-methoxy-2-tetralone

While specific spectroscopic data for this compound is not available in the searched literature, the data for its immediate precursor, 6-methoxy-2-tetralone, is provided below for reference.

| Spectroscopy | Data | Source |

| ¹H NMR | Available | [5] |

| ¹³C NMR | Available | [2] |

| Mass Spectrum (MS) | Available | [6] |

| Infrared (IR) Spectrum | Available | [7] |

The bromination at the alpha position is expected to introduce characteristic changes in the spectra. In the ¹H NMR, a downfield shift of the proton at the brominated carbon is expected. In the ¹³C NMR, the signal for the carbon bonded to bromine will also shift. The mass spectrum of the brominated product will show a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion). The IR spectrum will likely show a shift in the carbonyl stretching frequency due to the electron-withdrawing effect of the bromine atom.

Potential Biological Activities and Applications in Drug Development

The tetralone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can be modified to interact with a variety of biological targets. Derivatives of tetralone have been reported to possess a wide range of biological activities.

-

Antimicrobial Activity: Tetralone derivatives have shown both antibacterial and antifungal properties. For instance, some 2-aminotetralin derivatives, which can be synthesized from 6-methoxy-2-tetralone, exhibit antifungal activities[2]. The introduction of a bromine atom can sometimes enhance the antimicrobial potency of a molecule.

-

Antitumor Activity: Certain 2-bromo-1-tetralone derivatives have been patented for their antitumor activity[2]. The cytotoxic effects of naphthalenone derivatives against various cancer cell lines are an active area of research[5].

-

Enzyme Inhibition: Tetralone derivatives have been investigated as inhibitors of various enzymes. For example, some have been shown to inhibit macrophage migration inhibitory factor (MIF) tautomerase, an enzyme involved in inflammatory responses[8]. Others have been studied as inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurological disorders.

The title compound, this compound, serves as a valuable intermediate for the synthesis of a library of compounds to be screened for these and other biological activities. The bromo- and methoxy-substituents provide handles for further chemical modifications, allowing for the exploration of structure-activity relationships.

Future Research Directions

The lack of specific biological and detailed synthetic data for this compound highlights several avenues for future research:

-

Optimization of Synthesis: Development and optimization of a high-yielding and scalable synthesis protocol for the title compound.

-

Spectroscopic Characterization: Full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR, and potentially X-ray crystallography) to confirm its structure and stereochemistry.

-

Biological Screening: Systematic screening of the compound for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Determination of quantitative measures of activity such as IC₅₀ and MIC values.

-

Mechanism of Action Studies: If significant biological activity is identified, further studies to elucidate the mechanism of action, including the identification of molecular targets and affected signaling pathways.

-

Derivative Synthesis and SAR Studies: Use of the title compound as a scaffold to synthesize a library of derivatives to explore structure-activity relationships and identify more potent and selective drug candidates.

Conclusion

This compound is a promising, yet under-characterized, chemical entity. Its structural features suggest its utility as a versatile intermediate in the synthesis of potentially bioactive molecules. This technical guide provides a foundation for researchers and drug development professionals to further explore the chemistry and therapeutic potential of this compound and its derivatives. The inferred synthetic methods and the biological activities of related compounds strongly suggest that this is a fruitful area for future investigation.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. medcraveonline.com [medcraveonline.com]

- 3. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 6-Methoxy-2-tetralone (2472-22-2) 1H NMR spectrum [chemicalbook.com]

- 6. 6-Methoxy-2-tetralone (2472-22-2) MS spectrum [chemicalbook.com]

- 7. 6-Methoxy-2-tetralone (2472-22-2) IR Spectrum [m.chemicalbook.com]

- 8. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

An In-depth Technical Guide on the Physical Properties of 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a key intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Identity and Physical Properties

This compound is a functionalized tetralone derivative. Its structure, featuring both a bromine atom and a methoxy group, makes it a versatile building block for creating more complex molecular architectures.[1] It is primarily utilized as an intermediate in the synthesis of pharmaceuticals and potentially in the development of materials like organic semiconductors.[1]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁BrO₂ | [1][2] |

| Molecular Weight | 255.11 g/mol | [1] |

| CAS Number | 20933-24-8 | [1] |

| MDL Number | MFCD09056778 | [1][2] |

| Melting Point | 78-79 °C | [1][2] |

| Boiling Point | 367.642 °C (Predicted) | [1][2] |

| Density | 1.490 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C, sealed, dry | [1] |

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this specific compound are not extensively published. However, standard analytical chemistry techniques would be employed.

Melting Point Determination

The melting point of a crystalline solid like this compound is a key indicator of purity.

-

Methodology : A small, dry sample of the crystalline powder is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is ramped up slowly (e.g., 1-2 °C per minute) near the expected melting point. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. The narrow range of 78-79 °C suggests a high degree of purity for the analyzed samples.[1][2]

Boiling Point and Density Determination

The reported boiling point and density are predicted values derived from computational models.[1][2] Experimental determination would involve the following:

-

Boiling Point Methodology : Due to the high predicted boiling point, vacuum distillation would be required to prevent decomposition of the compound. The boiling point would be measured at a specific reduced pressure and then extrapolated to atmospheric pressure using a nomograph.

-

Density Methodology : The density of the solid could be determined using gas pycnometry, which measures the volume of the solid by displacing an inert gas.

Role in Organic Synthesis

This compound is a valuable intermediate, often used in cross-coupling reactions where the bromine atom can be substituted to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for building the complex scaffolds of potential therapeutic agents.

The synthesis of this compound would typically involve the bromination of its precursor, 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (also known as 6-methoxy-1-tetralone). A generalized workflow for this process is illustrated below.

Caption: Generalized synthetic workflow for the preparation of the title compound.

References

Spectroscopic and Synthetic Profile of 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS No: 20933-24-8). Due to the limited availability of experimental data in peer-reviewed literature, this document focuses on predicted spectroscopic data and established synthetic methodologies for analogous compounds.

Compound Overview

This compound is a halogenated tetralone derivative. Such compounds are valuable intermediates in organic synthesis, particularly in the construction of more complex molecular architectures for pharmaceutical and materials science applications. The presence of the bromine atom at the α-position to the carbonyl group provides a reactive handle for various nucleophilic substitution and cross-coupling reactions, while the methoxy group on the aromatic ring influences the electronic properties of the molecule.

Physical Properties:

-

Molecular Weight: 255.11 g/mol

-

Appearance: Expected to be a solid at room temperature.

Predicted Spectroscopic Data

In the absence of experimentally acquired spectra, the following data has been generated using validated computational prediction tools. These predictions offer a valuable reference for the characterization of this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.95 | d | 1H | Ar-H (H5) |

| 6.85 | dd | 1H | Ar-H (H7) |

| 6.70 | d | 1H | Ar-H (H8) |

| 4.80 | dd | 1H | -CH(Br)- |

| 3.85 | s | 3H | -OCH₃ |

| 3.10 - 2.90 | m | 2H | -CH₂- (H4) |

| 2.50 - 2.30 | m | 2H | -CH₂- (H3) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 190.0 | C=O (C1) |

| 164.0 | Ar-C (C6) |

| 145.0 | Ar-C (C4a) |

| 131.0 | Ar-C (C5) |

| 125.0 | Ar-C (C8a) |

| 114.0 | Ar-C (C7) |

| 113.0 | Ar-C (C8) |

| 55.5 | -OCH₃ |

| 50.0 | -CH(Br)- (C2) |

| 35.0 | -CH₂- (C3) |

| 28.0 | -CH₂- (C4) |

Predicted Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O-CH₃ Stretch |

| ~1100 | Medium | C-O Stretch |

| ~650 | Medium | C-Br Stretch |

Predicted Mass Spectrometry (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 254/256 | 95/95 | [M]⁺ (Isotopic pattern for Br) |

| 175 | 100 | [M - Br]⁺ |

| 147 | 60 | [M - Br - CO]⁺ |

| 132 | 40 | [M - Br - CO - CH₃]⁺ |

Experimental Protocols

The following section outlines a plausible synthetic route and general characterization methods for this compound.

Synthesis: α-Bromination of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one

This procedure is based on well-established methods for the α-bromination of ketones.[3][4][5]

Materials:

-

6-methoxy-3,4-dihydronaphthalen-1(2H)-one

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (1 equivalent) in anhydrous CCl₄.

-

Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane to yield the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Analysis: Process the spectra to identify chemical shifts, multiplicities, coupling constants, and integrations to confirm the structure of the compound.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or analyze as a thin film from a solution evaporated on a salt plate.

-

Instrumentation: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands for the functional groups present, such as the carbonyl (C=O) stretch, aromatic C=C stretches, and the C-Br stretch.

Mass Spectrometry (MS):

-

Instrumentation: Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺). Analyze the fragmentation pattern to further support the proposed structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable for the molecular ion and any bromine-containing fragments.

Signaling Pathways

There is currently no publicly available information regarding the involvement of this compound in any biological signaling pathways. This compound is primarily considered a synthetic intermediate for the preparation of more complex molecules that may have biological activity.

Visualizations

The following diagrams illustrate the proposed synthetic and analytical workflows.

Caption: Proposed synthetic workflow for this compound.

Caption: General workflow for the spectroscopic characterization of the synthesized compound.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-Depth Technical Guide to the NMR and Mass Spectrometry of 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. Due to the limited availability of published experimental data for this specific molecule, this guide leverages spectral data from analogous compounds and established principles of spectroscopic interpretation to predict the characteristic spectral features. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing a foundational understanding of the expected analytical data for this versatile building block.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and mass spectrum of this compound. These predictions are based on the analysis of structurally related compounds, primarily 6-methoxy-α-tetralone, and the known effects of bromine substitution.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 4.5 - 4.7 | dd | J = 12.0, 5.0 |

| H-3a | 2.6 - 2.8 | m | |

| H-3b | 2.4 - 2.6 | m | |

| H-4a | 3.0 - 3.2 | t | J = 6.5 |

| H-4b | 3.0 - 3.2 | t | J = 6.5 |

| H-5 | 7.9 - 8.1 | d | J = 8.8 |

| H-7 | 6.8 - 7.0 | dd | J = 8.8, 2.5 |

| H-8 | 6.7 - 6.9 | d | J = 2.5 |

| OCH₃ | 3.8 - 4.0 | s |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 190 - 195 |

| C-2 | 45 - 50 |

| C-3 | 35 - 40 |

| C-4 | 28 - 33 |

| C-4a | 125 - 130 |

| C-5 | 130 - 135 |

| C-6 | 160 - 165 |

| C-7 | 112 - 117 |

| C-8 | 110 - 115 |

| C-8a | 145 - 150 |

| OCH₃ | 55 - 60 |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| Ion | Predicted m/z | Relative Abundance | Description |

| [M]⁺ | 254 | ~100% | Molecular ion containing ⁷⁹Br |

| [M+2]⁺ | 256 | ~98% | Molecular ion containing ⁸¹Br |

| [M-Br]⁺ | 175 | Variable | Loss of bromine radical |

| [M-HBr]⁺ | 174 | Variable | Loss of hydrogen bromide |

| [M-CO]⁺ | 226/228 | Variable | Loss of carbon monoxide |

| [C₉H₉O₂]⁺ | 161 | Variable | Further fragmentation |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the NMR and mass spectrometry data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

-

Instrument: 500 MHz NMR Spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: 16 ppm (-2 to 14 ppm).

-

Number of Scans: 16.

-

Relaxation Delay (d1): 2.0 seconds.

-

Acquisition Time (aq): 3.0 seconds.

-

-

Processing:

-

Apply a line broadening factor of 0.3 Hz.

-

Fourier transform the Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the spectrum to the TMS signal at 0.00 ppm.

-

3. ¹³C NMR Data Acquisition:

-

Instrument: 125 MHz (on a 500 MHz spectrometer).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: 240 ppm (-10 to 230 ppm).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2.0 seconds.

-

Acquisition Time (aq): 1.5 seconds.

-

-

Processing:

-

Apply a line broadening factor of 1.0 Hz.

-

Fourier transform the FID.

-

Phase and baseline correct the spectrum.

-

Calibrate the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

2. Electron Ionization (EI) Mass Spectrometry:

-

Instrument: A high-resolution mass spectrometer equipped with an EI source.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-500.

-

Introduction Method: Direct insertion probe or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

3. Data Analysis:

-

Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) which will be of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Analyze the fragmentation pattern to identify characteristic losses, such as the loss of a bromine atom or carbon monoxide.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Caption: Workflow for NMR spectroscopic analysis.

Caption: Workflow for Mass Spectrometric analysis.

Caption: Logical workflow for structure elucidation.

An In-depth Technical Guide to the Synthesis of 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathways, experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

This compound, also known as 2-bromo-6-methoxy-α-tetralone, is a versatile chemical building block. Its structure, featuring a tetralone core with methoxy and bromine substituents, makes it a valuable precursor in the synthesis of a wide range of more complex molecules, particularly in the field of medicinal chemistry. The bromine atom at the α-position to the carbonyl group allows for various subsequent chemical transformations, such as nucleophilic substitution and cross-coupling reactions, enabling the construction of diverse molecular architectures.

Synthetic Pathways

The primary and most direct route for the synthesis of this compound is the α-bromination of the readily available starting material, 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (also known as 6-methoxy-1-tetralone).

Synthesis of the Precursor: 6-methoxy-3,4-dihydronaphthalen-1(2H)-one

A common and efficient method for the preparation of 6-methoxy-1-tetralone is the Friedel-Crafts acylation of anisole with an appropriate acylating agent, followed by an intramolecular cyclization.

Caption: Synthesis of the precursor, 6-methoxy-1-tetralone.

α-Bromination of 6-methoxy-1-tetralone

The target compound is synthesized by the selective bromination at the α-position of the carbonyl group of 6-methoxy-1-tetralone. This reaction is typically achieved using a brominating agent in a suitable solvent.

Caption: α-Bromination to yield the target compound.

Experimental Protocols

Synthesis of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one

This one-pot procedure is adapted from a patented method and offers high yields.[1][2]

Materials:

-

Anisole

-

Aluminum trichloride (AlCl₃)

-

4-Chlorobutyryl chloride or 4-Bromobutyryl chloride

-

Dichloroethane (solvent)

-

Ice water

-

Ethyl acetate (for extraction)

-

Petroleum ether (for recrystallization)

Procedure:

-

To a three-necked reaction flask, add dichloroethane and anisole. Cool the mixture to approximately 0 °C.

-

Slowly add aluminum trichloride to the cooled mixture and stir for 30 minutes.

-

Slowly add 4-chlorobutyryl chloride (or 4-bromobutyryl chloride) dropwise over 2-2.5 hours, maintaining the temperature at 0-15 °C.

-

After the addition is complete, allow the reaction to proceed for 1 hour at the same temperature.

-

Increase the temperature to 80-90 °C and continue the reaction for 6-8 hours.

-

Cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice water with stirring to quench the reaction.

-

Separate the aqueous layer and extract it with dichloroethane.

-

Combine the organic layers and wash with water.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to yield high-purity 6-methoxy-3,4-dihydronaphthalen-1(2H)-one.

Synthesis of this compound

The following protocol is based on a well-established method for the α-bromination of ketones and adapted from a similar synthesis.

Materials:

-

6-methoxy-3,4-dihydronaphthalen-1(2H)-one

-

Bromine (Br₂)

-

Acetic acid or Diethyl ether (solvent)

-

Water

-

5% Sodium bisulfite solution

-

Methanol (for recrystallization)

Procedure:

-

Dissolve 6-methoxy-3,4-dihydronaphthalen-1(2H)-one in acetic acid or diethyl ether in a reaction flask.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution at room temperature.

-

Continue stirring at room temperature for 1-2 hours after the addition is complete.

-

Pour the reaction mixture into water.

-

Add a 5% sodium bisulfite solution to quench any excess bromine.

-

Filter the resulting solid and wash it with water.

-

Recrystallize the crude product from methanol to obtain pure this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of the precursor and the final product.

Table 1: Synthesis of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one

| Parameter | Value | Reference |

| Molar Yield | 85.8% - 99.1% | [1][2] |

| Purity (as tested) | >99% | [1][2] |

| Appearance | White solid | [1][2] |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₁BrO₂ | |

| Molecular Weight | 255.11 g/mol | |

| Melting Point | 78-79 °C | [3] |

| Appearance | Crystalline solid | |

| Storage Conditions | 2-8°C, sealed, dry | [3] |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Overall workflow for the synthesis and characterization.

Conclusion

The synthesis of this compound is a straightforward process involving the α-bromination of 6-methoxy-1-tetralone. The precursor itself can be efficiently synthesized in high yields. This technical guide provides the necessary information for researchers to reproduce and potentially optimize these synthetic procedures for applications in drug discovery and development. Further experimental work is recommended to fully characterize the final product with modern spectroscopic techniques.

References

An In-depth Technical Guide to the Bromination of 6-Methoxy-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, regioselectivity, and experimental protocols for the bromination of 6-methoxy-1-tetralone, a key reaction in the synthesis of various pharmaceutical intermediates.

Core Reaction and Regioselectivity

The bromination of 6-methoxy-1-tetralone typically proceeds via an α-substitution reaction, where a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) is replaced by a bromine atom. This selective transformation is crucial for further functionalization of the tetralone scaffold.

A critical aspect of this reaction is its regioselectivity. While the benzene ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group, the carbonyl group has a stronger deactivating effect on the aromatic ring. This deactivation is due to the electron-withdrawing nature of the carbonyl group through both inductive and resonance effects, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack.[1][2] Consequently, under controlled conditions, the reaction favors the formation of the α-bromo ketone over aromatic bromination.

The logical relationship governing the regioselectivity can be visualized as follows:

Reaction Mechanism

The α-bromination of 6-methoxy-1-tetralone can be achieved under either acidic or basic conditions. However, the acid-catalyzed pathway is generally preferred for achieving selective monobromination.

Acid-Catalyzed α-Bromination

Under acidic conditions, the reaction proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, which increases the acidity of the α-protons and facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking molecular bromine in an electrophilic addition step. Subsequent deprotonation of the carbonyl oxygen regenerates the ketone functionality, yielding the α-bromo product.

The signaling pathway for the acid-catalyzed mechanism is detailed below:

Experimental Protocol

The following is a representative experimental procedure for the synthesis of 2-bromo-6-methoxy-1-tetralone, adapted from a general method for the bromination of tetralone derivatives.

Materials and Reagents

-

6-Methoxy-1-tetralone

-

Bromine (Br₂)

-

Ethyl ether or Carbon disulfide (CS₂)

-

Aqueous sodium bicarbonate solution (NaHCO₃)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Synthetic Workflow

The general workflow for the synthesis and purification of 2-bromo-6-methoxy-1-tetralone is outlined below.

Detailed Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 6-methoxy-1-tetralone in a suitable solvent such as ethyl ether or carbon disulfide.

-

Bromination: While stirring at room temperature, add 1 equivalent of bromine dropwise to the solution.

-

Reaction: Continue stirring the reaction mixture at room temperature for approximately 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, add water to the flask to quench any remaining bromine. Transfer the mixture to a separatory funnel and extract the product into the organic layer.

-

Neutralization and Drying: Wash the organic extract with an aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-6-methoxy-1-tetralone. The crude product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data and Characterization

The following table summarizes the key quantitative data for the bromination of a tetralone derivative, which is expected to be similar for 6-methoxy-1-tetralone, along with spectroscopic data for a closely related compound.

| Parameter | Value | Reference |

| Yield | >90% (for a similar dichloro-1-tetralone) | [3] |

| Appearance | Expected to be a solid | - |

| ¹H NMR (CDCl₃) | δ (ppm) = 7.99 (d, J = 8.7 Hz, 1H), 7.17 (d, J = 8.7 Hz, 1H), 6.55 (dd, J = 8.7, 2.8 Hz, 1H), 6.07 (d, J = 2.8 Hz, 1H), 3.90 (s, 3H), 2.93–2.82 (m, 2H), 2.82–2.70 (m, 2H), 1.77-1.79 (m, 2H) (Data for a bromo-7-methoxy-1-tetralone, likely a typo for 6-methoxy) | [4] |

| ¹³C NMR (CDCl₃) | Methoxy carbon signal expected around 55-56 ppm | [5] |

| IR (KBr) | Carbonyl (C=O) stretch expected around 1680-1700 cm⁻¹ | - |

| Mass Spec (MS) | M/z corresponding to C₁₁H₁₁BrO₂ | - |

Note on Spectroscopic Data: The provided ¹H NMR data is for a closely related isomer and should be used as a reference. The characteristic singlet for the methoxy group protons is expected around 3.90 ppm.[4] The carbonyl stretch in the IR spectrum will be a prominent peak. The mass spectrum should show the characteristic isotopic pattern for a bromine-containing compound.

This technical guide provides a foundational understanding of the bromination of 6-methoxy-1-tetralone. For specific applications, optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

An In-Depth Technical Guide to the Reactivity of 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, a substituted α-tetralone, is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique structural features, comprising a reactive α-bromo ketone, an electron-rich aromatic ring, and a conformationally flexible dihydronaphthalenone core, render it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on its utility in modern synthetic methodologies.

The presence of the bromine atom at the α-position to the carbonyl group makes this molecule susceptible to a variety of transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The methoxy group on the aromatic ring, a strong electron-donating group, influences the reactivity of the aryl system, making it amenable to electrophilic aromatic substitution and modifying the electronic properties of the overall molecule.

This guide will delve into the key reactions of this compound, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks from simple precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, typically involving the reaction of an organoboron compound with an organic halide. While specific examples with this compound are not extensively documented in publicly available literature, the reactivity of similar α-bromo ketones suggests its feasibility. The following protocol is a representative procedure based on analogous transformations.

Experimental Protocol: Synthesis of 2-Aryl-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

A flame-dried Schlenk flask is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.). A palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.), is then added. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, such as a mixture of toluene and water (4:1), is added via syringe. The reaction mixture is then heated to 80-100 °C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-6-methoxy-3,4-dihydronaphthalen-1(2H)-one.

Quantitative Data (Representative)

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 18 | Data not available |

Note: Yields are highly dependent on the specific substrate and reaction conditions and require empirical optimization.

Logical Relationship: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This reaction provides a powerful tool for the synthesis of substituted alkenes. The α-bromo ketone moiety in this compound can readily participate in this transformation.

Experimental Protocol: Synthesis of 2-Alkenyl-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

In a sealed tube, this compound (1.0 equiv.), an alkene (e.g., styrene or an acrylate, 1.5 equiv.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), a phosphine ligand (e.g., triphenylphosphine, PPh₃, 0.04 equiv.), and a base (e.g., triethylamine, Et₃N, 2.0 equiv.) are combined in an anhydrous solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN). The tube is sealed and heated to 100-120 °C for several hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is then purified by column chromatography to yield the 2-alkenyl-6-methoxy-3,4-dihydronaphthalen-1(2H)-one product.

Quantitative Data (Representative)

| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 110 | Data not available |

| 2 | Methyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | MeCN | 100 | Data not available |

Note: Optimization of reaction parameters is crucial for achieving high yields.

Signaling Pathway: Heck Reaction Catalytic Cycle

Caption: Simplified catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Experimental Protocol: Synthesis of 2-Alkynyl-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

To a solution of this compound (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or DMF are added a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂, 0.03 equiv.), a copper(I) salt (e.g., copper(I) iodide, CuI, 0.05 equiv.), and a base, typically an amine like triethylamine or diisopropylamine. The terminal alkyne (1.2 equiv.) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography furnishes the 2-alkynyl-6-methoxy-3,4-dihydronaphthalen-1(2H)-one.

Quantitative Data (Representative)

| Entry | Alkyne | Pd Catalyst | Cu Salt | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | Data not available |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 | Data not available |

Note: Copper-free Sonogashira protocols have also been developed and may be applicable.

Experimental Workflow: Sonogashira Coupling

Caption: Step-by-step workflow for a typical Sonogashira coupling experiment.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds.[3] This reaction is a powerful tool for the preparation of arylamines, which are prevalent in pharmaceuticals and other biologically active molecules.

Experimental Protocol: Synthesis of 2-Amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one Derivatives

An oven-dried Schlenk tube is charged with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos or BINAP, 0.02-0.10 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.). The tube is sealed, evacuated, and backfilled with argon. Anhydrous, degassed toluene or dioxane is added as the solvent. The reaction mixture is heated to 80-110 °C with stirring for 12-24 hours. After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography to afford the corresponding 2-amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one derivative.

Quantitative Data (Representative)

| Entry | Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Data not available |

| 2 | Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | Data not available |

Note: The choice of ligand and base is critical for the success of this reaction and often requires screening.

Logical Relationship: Key Components of Buchwald-Hartwig Amination

Caption: Interplay of key reagents in the Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, makes it an attractive starting material for the synthesis of a diverse array of complex molecules. The protocols and data presented in this guide, while based on established methodologies for similar substrates, provide a solid foundation for researchers to explore and exploit the rich chemistry of this versatile intermediate in the development of novel pharmaceuticals and functional materials. Further optimization of the outlined procedures for specific applications is encouraged to achieve maximal efficiency and yield.

References

The Versatile Building Block: A Technical Guide to 2-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is a key synthetic intermediate that holds significant potential for the development of novel therapeutics. Its unique structural features, including a reactive bromine atom and a methoxy-substituted tetralone core, make it a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of its synthesis, chemical properties, and applications as a building block in medicinal chemistry, with a focus on its utility in constructing compounds with potential applications in metabolic disorders and inflammatory diseases.

Core Compound Properties

This compound is a stable, crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 20933-24-8 |

| Molecular Formula | C₁₁H₁₁BrO₂ |

| Molecular Weight | 255.11 g/mol |

| Melting Point | 78-79 °C |

| Boiling Point | 367.642 °C (Predicted) |

| Appearance | Off-white to yellow powder |

| Storage | 2-8°C, sealed, dry |

Synthesis of the Building Block

The synthesis of this compound is typically achieved through the bromination of its precursor, 6-methoxy-1-tetralone.

Diagram of Synthesis

Caption: Synthetic pathway to the target compound.

Experimental Protocol: Synthesis of 6-Methoxy-1-tetralone[1][2][3]

This procedure describes a common method for synthesizing the precursor, 6-methoxy-1-tetralone.

-

Friedel-Crafts Acylation: To a solution of anisole in a suitable solvent such as nitrobenzene, add succinic anhydride and anhydrous aluminum chloride (AlCl₃) portion-wise while maintaining a low temperature. Stir the mixture until the reaction is complete (monitored by TLC).

-

Reduction: The resulting keto acid is then reduced. This can be achieved through Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or catalytic hydrogenation (using a palladium on carbon catalyst under hydrogen pressure).

-

Intramolecular Cyclization: The reduced acid is cyclized using a dehydrating agent such as polyphosphoric acid (PPA) with heating to afford 6-methoxy-1-tetralone.

-

Purification: The crude product is purified by column chromatography on silica gel.

Experimental Protocol: Synthesis of this compound[4]

This protocol outlines the bromination of 6-methoxy-1-tetralone.

-

Reaction Setup: To a solution of 6-methoxy-1-tetralone in a suitable solvent like toluene, add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.

Applications in Synthetic Chemistry

The bromine atom at the 2-position of the tetralone core is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. This makes it a valuable building block for creating libraries of compounds for drug discovery screening.

Diagram of Key Cross-Coupling Reactions

The Enigmatic Building Block: Unveiling the Synthetic Potential of 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, a substituted tetralone derivative, presents itself as a promising yet underexplored scaffold in the landscape of organic synthesis. Its unique combination of a reactive alpha-bromo ketone, a nucleophilic methoxy group, and a rigid bicyclic core suggests a wide range of potential applications in the construction of complex molecular architectures. This technical guide aims to consolidate the available information on this compound, offering a resource for researchers looking to harness its synthetic utility, particularly in the realms of medicinal chemistry and materials science. While detailed, specific applications in the scientific literature are sparse, this guide will extrapolate its potential based on the known reactivity of its constituent functional groups and the broader importance of the tetralone framework.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a reagent's physical and spectral characteristics is fundamental to its application in synthesis. The table below summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁BrO₂ | [1] |

| Molecular Weight | 255.11 g/mol | [1] |

| CAS Number | 20933-24-8 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 78-79 °C | |

| Boiling Point | 367.6 °C (Predicted) | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Note: Some physical properties are predicted and should be confirmed experimentally.

Core Synthetic Applications: A Vista of Possibilities

The true potential of this compound lies in its versatility as a synthetic intermediate.[1] The presence of the bromine atom at the alpha-position to the carbonyl group makes it an excellent electrophile for a variety of nucleophilic substitution reactions. Furthermore, this bromine can participate in a range of modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions

The alpha-bromo ketone moiety is a classic handle for introducing diverse functionalities. Nucleophiles such as amines, thiols, and alcohols can readily displace the bromide, leading to the formation of alpha-amino ketones, alpha-thio ketones, and alpha-hydroxy ketones, respectively. These products are valuable precursors for a variety of heterocyclic compounds and other complex molecules.

Hypothetical Experimental Workflow for Nucleophilic Substitution:

Caption: Generalized workflow for nucleophilic substitution reactions.

Cross-Coupling Reactions

The bromine atom in this compound is poised for participation in various palladium-, copper-, or nickel-catalyzed cross-coupling reactions. This opens up avenues for the introduction of aryl, vinyl, alkynyl, and other organic fragments, significantly expanding the molecular diversity accessible from this starting material. Reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination could potentially be employed.

Conceptual Reaction Scheme for a Suzuki Coupling:

Caption: Conceptual diagram of a Suzuki cross-coupling reaction.

Potential in Drug Discovery and Medicinal Chemistry

The tetralone core is a privileged scaffold found in numerous biologically active compounds, including steroids and various central nervous system agents. The functional handles on this compound allow for its elaboration into novel derivatives with potential therapeutic applications. The methoxy group, for instance, can be a key pharmacophoric feature or can be demethylated to a phenol, providing another point for modification.

Logical Relationship in a Drug Discovery Cascade:

References

Technical Guide: 2-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one: A Key Intermediate in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its chemical properties, potential suppliers, and relevant experimental protocols.

Compound Overview

This compound, also known as 2-bromo-6-methoxy-1-tetralone, is a functionalized tetralone derivative. Its structure, featuring a bromine atom at the alpha-position to the ketone and a methoxy group on the aromatic ring, makes it a versatile building block for introducing complexity in molecular frameworks.[1] This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, leveraging the reactivity of the bromine atom for cross-coupling reactions to form new carbon-carbon bonds.[1]

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 20933-24-8[2]

-

Molecular Formula: C₁₁H₁₁BrO₂[1]

-

Molecular Weight: 255.11 g/mol [1]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Melting Point | 78-79 °C | [1][3] |

| Boiling Point | 367.642 °C (Predicted) | [1][3] |

| Density | 1.490 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Conditions | 2-8°C, sealed, dry | [1] |

Potential Suppliers

The following companies are listed as potential suppliers for this compound. Researchers are advised to contact the suppliers directly for availability, purity, and pricing information.

| Supplier | Location |

| Shanghai T&W Pharmaceutical Co., Ltd. | Shanghai, China |

| SynAsst Chemical | - |

| Hangzhou Milestone Pharmtech Co., Ltd. | Hangzhou, China |

| Shanghai Pingguo Pharmaceutical Co., Ltd. | Shanghai, China |

| Dayang Chem (Hangzhou) Co.,Ltd. | Hangzhou, China |

| Shanghai Kaiwei Chemical Technology Co., Ltd. | Shanghai, China |

| Shanghai Sunway Pharmaceutical Technology Co.,Ltd. | Shanghai, China |

| TCI (Shanghai) Chemical Trading Co., Ltd. | Shanghai, China |

Table based on information from ChemicalBook.[2]

Additionally, numerous suppliers are available for the key precursor, 6-methoxy-1-tetralone, including Sigma-Aldrich, Thermo Scientific Chemicals, and Tokyo Chemical Industry (TCI).[4][5][6]

Experimental Protocols

The synthesis of this compound typically involves the bromination of its precursor, 6-methoxy-1-tetralone. Below are generalized experimental methodologies for the synthesis of the precursor and its subsequent bromination.

Synthesis of 6-methoxy-1-tetralone

A common method for the synthesis of 6-methoxy-1-tetralone is through a one-pot Friedel-Crafts acylation and alkylation reaction starting from anisole.[7]

Reaction:

-

Acylation: Anisole is reacted with an acylating agent (e.g., succinic anhydride) in the presence of a Lewis acid (e.g., aluminum trichloride) in a suitable solvent at a controlled temperature (e.g., -10 to 40 °C) to form an intermediate.[7]

-

Cyclization (Alkylation): The reaction temperature is then elevated (e.g., 70-120 °C) to induce intramolecular cyclization of the intermediate to yield 6-methoxy-1-tetralone.[7]

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product can be purified by recrystallization from a suitable solvent mixture (e.g., isopropanol and petroleum ether).[7]

Bromination of 6-methoxy-1-tetralone

The introduction of the bromine atom at the 2-position is achieved through the bromination of 6-methoxy-1-tetralone.

Reaction:

-

Dissolution: 6-methoxy-1-tetralone is dissolved in a suitable solvent, such as ethyl ether or carbon disulfide.[8]

-

Bromination: An equimolar amount of bromine is added dropwise to the solution at room temperature with stirring.[8]

-

Work-up and Purification: After the reaction is complete (typically monitored by TLC), water is added, and the product is extracted with an organic solvent. The organic layer is neutralized, dried, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified if necessary.[8] A study has shown that this bromination followed by dehydrobromination can lead to the formation of 6-methoxy-1-naphthol.[9]

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and logical relationships discussed in this guide.

Caption: Synthesis of 6-methoxy-1-tetralone via Friedel-Crafts reaction.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 20933-24-8 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. 6-Methoxy-1-tetralone | 1078-19-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 6-Methoxy-1-tetralone, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 6-メトキシ-1-テトラロン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]

- 8. EP0125695B1 - 2-bromo-1-tetralone derivatives - Google Patents [patents.google.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate.[2][3] This application note provides a detailed protocol for the Suzuki coupling of 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, a versatile building block in medicinal chemistry and materials science.[4] The presence of an α-bromo ketone functionality introduces specific challenges, including potential side reactions, which necessitate careful optimization of the reaction conditions. This document outlines a general procedure, key experimental parameters, and troubleshooting strategies based on established methodologies for similar substrates.[5][6]

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.[3]

Data Presentation: Reaction Parameters

Successful Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. For a substrate such as this compound, which can be considered a sterically hindered α-bromo ketone, the choice of a bulky, electron-rich phosphine ligand is often crucial to promote efficient oxidative addition and reductive elimination.[7][8] The following table summarizes typical reaction components and conditions.

| Component | Examples | Typical Molar Equiv. / Mol% | Function |

| Aryl Halide | This compound | 1.0 | Electrophilic coupling partner |

| Boronic Acid/Ester | Phenylboronic acid, 4-tolylboronic acid, etc. | 1.1 - 1.5 | Nucleophilic coupling partner |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 1 - 5 mol% | Source of the active Pd(0) catalyst |

| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | 1.1 - 2.2 x Pd mol% | Stabilizes the catalyst, facilitates key steps |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid for transmetalation |

| Solvent | Toluene, 1,4-Dioxane, THF, DMF | - | Solubilizes reactants and catalyst |

| Temperature | Room Temperature to 120 °C | - | Influences reaction rate |

| Reaction Time | 2 - 24 hours | - | Time required for reaction completion |

Experimental Protocol

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization of conditions for specific substrates is recommended.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and potassium phosphate.

-

Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and the ligand and add them to the reaction flask.

-

Solvent Addition: Add the solvent system, for example, a mixture of dioxane and water (e.g., 4:1 v/v), to the flask.

-

Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.[1]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) under a nitrogen or argon atmosphere and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Heck Coupling of 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Heck coupling reaction of 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. This versatile palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the C2 position of the dihydronaphthalenone core and a variety of olefinic substrates, yielding valuable intermediates for drug discovery and materials science.

Introduction

The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool in organic synthesis for the formation of substituted alkenes through the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[1] For the substrate this compound, this reaction allows for the introduction of various alkenyl groups, leading to a diverse range of functionalized tetralone derivatives. These products can serve as key building blocks in the synthesis of complex molecules with potential biological activity.

The general transformation is depicted below:

Scheme 1: General Heck Coupling Reaction

Key Reaction Parameters and Optimization

Successful Heck coupling of this compound is dependent on the careful selection of several key parameters. The following tables summarize typical conditions and provide a starting point for reaction optimization.

Table 1: Typical Catalysts and Ligands

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Palladium(II) acetate (Pd(OAc)₂) | Triphenylphosphine (PPh₃) | 1-5 | A common and cost-effective choice.[1] |

| Palladium(II) acetate (Pd(OAc)₂) | Tri(o-tolyl)phosphine (P(o-tol)₃) | 1-5 | Bulky phosphine ligand that can improve yields in some cases. |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | None (ligandless) or Phosphine | 0.5-2 | Often used for more challenging couplings. |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | None (already ligated) | 1-5 | An air-stable Pd(0) source.[1] |

Table 2: Common Bases and Solvents

| Base | Solvent | Typical Temperature (°C) | Notes |

| Triethylamine (Et₃N) | N,N-Dimethylformamide (DMF) | 80-120 | A standard combination for many Heck reactions.[1] |

| Triethylamine (Et₃N) | Acetonitrile (MeCN) | 80-100 | Another common polar aprotic solvent. |

| Potassium carbonate (K₂CO₃) | DMF or DMAc | 100-140 | An inorganic base, often used with more robust substrates. |

| Sodium acetate (NaOAc) | DMF or NMP | 100-140 | A weaker inorganic base. |

Table 3: Representative Heck Coupling Reactions with 2-bromo-1-tetralone Derivatives

| Alkene Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 75-85 |

| Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | MeCN | 90 | 80-90 |

| n-Butyl acrylate | Pd₂(dba)₃ | K₂CO₃ | DMF | 120 | 70-80 |

| 4-Vinylpyridine | Pd(PPh₃)₄ | NaOAc | DMAc | 110 | 65-75 |

Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.

Experimental Protocols

The following are detailed protocols for the Heck coupling of this compound with styrene and methyl acrylate. These protocols can be adapted for other olefinic partners with appropriate optimization.

Protocol 1: Heck Coupling with Styrene

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Schlenk flask and standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

-

Add anhydrous DMF (5 mL per mmol of the bromo-tetralone) to the flask.

-

Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

-

Add triethylamine (2.0 equiv) and styrene (1.2 equiv) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-styryl-6-methoxy-3,4-dihydronaphthalen-1(2H)-one.

Protocol 2: Heck Coupling with Methyl Acrylate

Materials:

-

This compound

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Schlenk flask and standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous acetonitrile (5 mL per mmol).

-

Add palladium(II) acetate (0.03 equiv) and tri(o-tolyl)phosphine (0.06 equiv) to the solution.

-

Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

-

Add triethylamine (2.5 equiv) and methyl acrylate (1.5 equiv) to the reaction mixture.

-

Heat the reaction to 90 °C and maintain stirring for 16-24 hours, monitoring by TLC or LC-MS.

-

After the reaction is complete, cool to room temperature and remove the solvent in vacuo.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired methyl (E)-3-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acrylate.

Visualizations

Heck Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

This diagram outlines the general workflow for performing a Heck coupling experiment.

Caption: General experimental workflow for Heck coupling.

References

Application Notes and Protocols: Sonogashira Coupling of 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.

This document provides detailed application notes and protocols for the Sonogashira coupling of 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one with various terminal alkynes. The resulting 2-alkynyl-6-methoxy-3,4-dihydronaphthalen-1(2H)-one derivatives are valuable intermediates in medicinal chemistry and drug development, serving as scaffolds for the synthesis of complex molecular architectures.

Reaction Scheme

The general scheme for the Sonogashira coupling of this compound is as follows:

Data Presentation